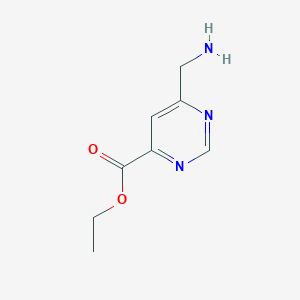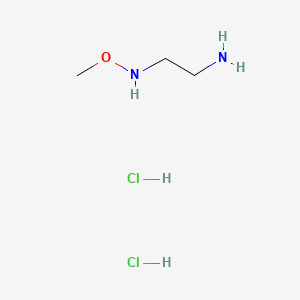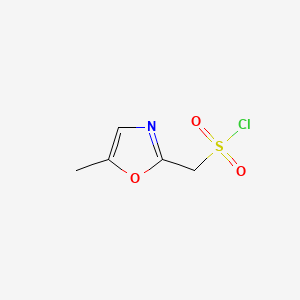
(5-Methyloxazol-2-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methyloxazol-2-yl)methanesulfonyl chloride is an organic compound with the molecular formula C6H7ClNO3S. It is a derivative of methanesulfonyl chloride, featuring a methyloxazole ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(5-Methyloxazol-2-yl)methanesulfonyl chloride can be synthesized through several methods. One common route involves the reaction of methanesulfonyl chloride with 5-methyloxazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methyloxazol-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Addition Reactions: It can add to alkenes and alkynes, forming sulfonylated products.
Oxidation and Reduction: While less common, it can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Triethylamine, pyridine
Conditions: Low temperatures for substitution reactions, ambient conditions for addition reactions
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
(5-Methyloxazol-2-yl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the methanesulfonyl group into various molecules.
Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of (5-Methyloxazol-2-yl)methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles by forming a covalent bond with the nucleophilic atom, typically nitrogen, oxygen, or sulfur. This reaction often proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group, resulting in the formation of the final product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl chloride: A simpler analog without the oxazole ring, used in similar reactions.
(5-Methylisoxazol-3-yl)methanesulfonyl chloride: A structural isomer with the isoxazole ring instead of the oxazole ring.
(5-Methyltetrahydrofuran-2-yl)methanesulfonyl chloride: Another analog with a tetrahydrofuran ring.
Uniqueness
(5-Methyloxazol-2-yl)methanesulfonyl chloride is unique due to the presence of the methyloxazole ring, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications where the oxazole ring is required for biological activity or chemical functionality.
Eigenschaften
Molekularformel |
C5H6ClNO3S |
|---|---|
Molekulargewicht |
195.62 g/mol |
IUPAC-Name |
(5-methyl-1,3-oxazol-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H6ClNO3S/c1-4-2-7-5(10-4)3-11(6,8)9/h2H,3H2,1H3 |
InChI-Schlüssel |
ILORDOFYQKXBEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(O1)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


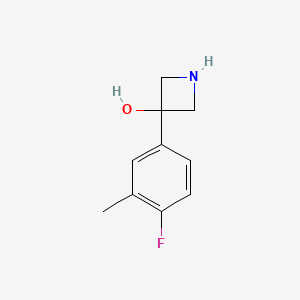
![5-Oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13523817.png)
![5-(Hydroxymethyl)-2-methyl-4-{[2-(pyrazin-2-yl)hydrazin-1-ylidene]methyl}pyridin-3-ol](/img/structure/B13523821.png)
![Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B13523825.png)


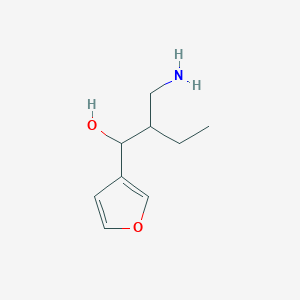
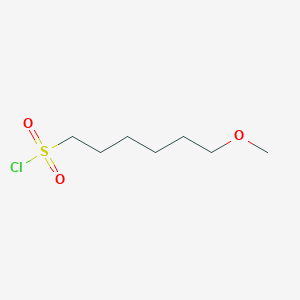
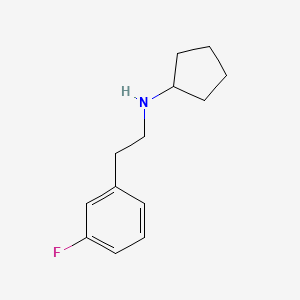
![[5-(Trifluoromethyl)pyridin-2-YL]methanesulfonyl chloride](/img/structure/B13523851.png)
![5-Methyl[1,3]thiazolo[3,2-d]tetrazole](/img/structure/B13523860.png)
![2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate](/img/structure/B13523870.png)
